![molecular formula C11H13N3O2S B11049174 Thiosemicarbazide, 1-allyl-4-(4-hydroxybenzoyl)-](/img/structure/B11049174.png)
Thiosemicarbazide, 1-allyl-4-(4-hydroxybenzoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiosemicarbazide, 1-allyl-4-(4-hydroxybenzoyl)- is a compound that has garnered significant attention due to its diverse biological activities. This compound is a derivative of thiosemicarbazide, which is known for its antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
The synthesis of Thiosemicarbazide, 1-allyl-4-(4-hydroxybenzoyl)- typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. The reaction is usually carried out in an ethanol/water mixture with a few drops of acetic acid at room temperature . The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Thiosemicarbazide, 1-allyl-4-(4-hydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Thiosemicarbazide, 1-allyl-4-(4-hydroxybenzoyl)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Thiosemicarbazide, 1-allyl-4-(4-hydroxybenzoyl)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells . This inhibition leads to a decrease in the proliferation of cancer cells. Additionally, the compound’s ability to form complexes with transition metals may contribute to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Thiosemicarbazide, 1-allyl-4-(4-hydroxybenzoyl)- can be compared with other thiosemicarbazide derivatives, such as:
Thiosemicarbazide, 1-allyl-4-(2-hydroxybenzoyl)-: Similar in structure but with the hydroxy group in a different position, affecting its reactivity and biological activity.
Thiosemicarbazide, 1-allyl-4-(4-methoxybenzoyl)-: The presence of a methoxy group instead of a hydroxy group can lead to different chemical and biological properties.
Thiosemicarbazide, 1-allyl-4-(4-chlorobenzoyl)-:
Eigenschaften
Molekularformel |
C11H13N3O2S |
---|---|
Molekulargewicht |
251.31 g/mol |
IUPAC-Name |
1-[(4-hydroxybenzoyl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H13N3O2S/c1-2-7-12-11(17)14-13-10(16)8-3-5-9(15)6-4-8/h2-6,15H,1,7H2,(H,13,16)(H2,12,14,17) |
InChI-Schlüssel |
XXPQBVNGNZFNNN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.